molecular formula C20H23ClN6O2 B2816999 8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923251-30-3

8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2816999
CAS No.: 923251-30-3
M. Wt: 414.89
InChI Key: NRZIHDGGESPFCW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structural formula, and possibly its functional groups. The molecular formula tells you how many atoms of each element are in a compound. The structural formula shows the arrangement of the atoms in the molecule .


Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. The overall yield, purity, and stereochemistry of the product are important considerations .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to confirm its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can provide useful information about its structure and purity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Preliminary Evaluation : A study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their potency as 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant-like activities in mice, comparable with the effects of Diazepam and Imipramine, respectively, suggesting these compounds are worthy of future research for potential anxiolytic/antidepressant applications (Zagórska et al., 2009).

  • Biological Evaluation of Fluorinated Derivatives : Another study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity to serotonin receptors and PDE4B and PDE10A enzymes. Preliminary pharmacological in vivo studies highlighted the antidepressant and anxiolytic potential of selected compounds, providing insights into their molecular modeling and suggesting their utility in developing treatments for depressive and anxiety disorders (Zagórska et al., 2016).

Receptor Affinity and Activity

  • Structure-Activity Relationship Studies : Research into the structure-activity relationships of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists revealed modifications at specific positions can enhance both the potency and the hydrophilicity of the molecules. These findings underscore the importance of targeted structural modifications in developing selective receptor antagonists (Baraldi et al., 2008).

  • Serotonin Transporter Activity : A study evaluated the serotonin transporter affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione, alongside their acid-base properties. This research provides valuable data on the dissociation constants of these compounds, contributing to the understanding of their pharmacological profiles (Zagórska et al., 2011).

Mechanism of Action

If the compound is biologically active, studies may be carried out to determine its mechanism of action. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions for research on a compound could include further studies to confirm its structure, investigations into its synthesis and reactivity, or exploration of its potential applications .

Properties

IUPAC Name

6-[3-(2-chloroanilino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)23-19(27)26(12)11-7-10-22-15-9-6-5-8-14(15)21/h5-6,8-9,22H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZIHDGGESPFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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